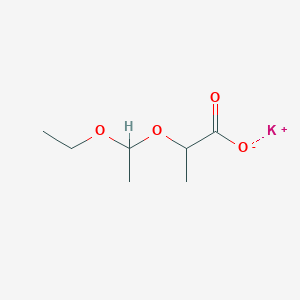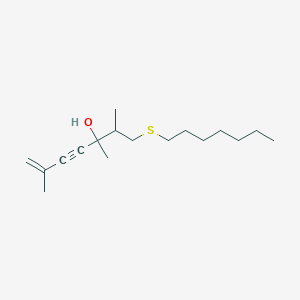
Potassium 2-(1'-ethoxy)ethoxypropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(1'-ethoxy)ethoxypropionate, also known as KEPEP, is a potassium salt of propionic acid. It is a white crystalline solid, soluble in water and ethanol. KEPEP is widely used in various scientific research applications, including as a solvent, reagent, and catalyst.
Wirkmechanismus
The mechanism of action of Potassium 2-(1'-ethoxy)ethoxypropionate is not fully understood. However, it is believed that Potassium 2-(1'-ethoxy)ethoxypropionate acts as a nucleophile in organic reactions, such as esterification and transesterification reactions. Potassium 2-(1'-ethoxy)ethoxypropionate can also act as a Lewis acid catalyst in various reactions, such as aldol condensation and Michael addition reactions.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of Potassium 2-(1'-ethoxy)ethoxypropionate. However, studies have shown that Potassium 2-(1'-ethoxy)ethoxypropionate is non-toxic and has low acute toxicity. Potassium 2-(1'-ethoxy)ethoxypropionate is also not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium 2-(1'-ethoxy)ethoxypropionate has several advantages for lab experiments. It is a stable and non-volatile compound, making it easy to handle and store. Potassium 2-(1'-ethoxy)ethoxypropionate is also a relatively inexpensive reagent, making it accessible for various research applications. However, Potassium 2-(1'-ethoxy)ethoxypropionate has some limitations in lab experiments. It has limited solubility in some organic solvents, which can limit its use in certain reactions. Additionally, Potassium 2-(1'-ethoxy)ethoxypropionate can decompose at high temperatures, which can affect its reactivity in some reactions.
Zukünftige Richtungen
There are several future directions for research on Potassium 2-(1'-ethoxy)ethoxypropionate. One potential area of research is the development of new synthesis methods for Potassium 2-(1'-ethoxy)ethoxypropionate that improve its purity and yield. Additionally, there is a need for more studies on the mechanism of action of Potassium 2-(1'-ethoxy)ethoxypropionate in various reactions. Further research is also needed to explore the potential applications of Potassium 2-(1'-ethoxy)ethoxypropionate in various fields, such as pharmaceuticals, agrochemicals, and polymers.
Conclusion
In conclusion, Potassium 2-(1'-ethoxy)ethoxypropionate is a potassium salt of propionic acid that is widely used in various scientific research applications. It is synthesized through a simple reaction between potassium hydroxide and 2-(1'-ethoxy)ethoxypropionic acid. Potassium 2-(1'-ethoxy)ethoxypropionate is a stable and non-toxic compound that has several advantages for lab experiments. However, it also has some limitations, such as limited solubility in some organic solvents and decomposition at high temperatures. Further research is needed to explore the potential applications of Potassium 2-(1'-ethoxy)ethoxypropionate in various fields and to develop new synthesis methods that improve its purity and yield.
Wissenschaftliche Forschungsanwendungen
Potassium 2-(1'-ethoxy)ethoxypropionate is widely used in various scientific research applications. It is commonly used as a solvent for organic reactions, such as esterification and transesterification reactions. Potassium 2-(1'-ethoxy)ethoxypropionate is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, Potassium 2-(1'-ethoxy)ethoxypropionate is used as a catalyst in various reactions, such as aldol condensation and Michael addition reactions.
Eigenschaften
CAS-Nummer |
100743-68-8 |
|---|---|
Produktname |
Potassium 2-(1'-ethoxy)ethoxypropionate |
Molekularformel |
C7H13KO4 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
potassium;2-(1-ethoxyethoxy)propanoate |
InChI |
InChI=1S/C7H14O4.K/c1-4-10-6(3)11-5(2)7(8)9;/h5-6H,4H2,1-3H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
BCRJMPAOSQNFJU-UHFFFAOYSA-M |
Isomerische SMILES |
CCOCCOC(C)C(=O)[O-].[K+] |
SMILES |
CCOC(C)OC(C)C(=O)[O-].[K+] |
Kanonische SMILES |
CCOC(C)OC(C)C(=O)[O-].[K+] |
Physikalische Beschreibung |
deliquesent powder with no odou |
Löslichkeit |
freely soluble in water, solvents, oils slightly soluble (in ethanol) |
Synonyme |
POTASSIUM 2-(2-ETHOXYETHOXY)PROPANOATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)